3,4-Dimethylaniline

概述

描述

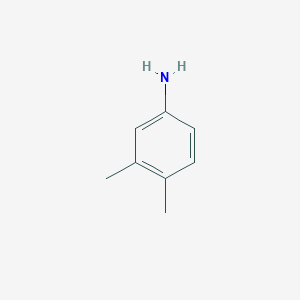

3,4-Dimethylaniline (3,4-DMA) is an aromatic amine with the molecular formula C₈H₁₁N (molecular weight: 121.18 g/mol). It is a derivative of aniline, featuring two methyl groups at the 3- and 4-positions of the benzene ring. Key properties include:

- Melting point: 49–51°C

- Boiling point: 226°C

- Solubility: Slightly soluble in water, soluble in alcohol .

3,4-DMA is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethylaniline can be synthesized through several methods:

Reduction of Nitro Compounds: One common method involves the reduction of 3,4-dimethylnitrobenzene using chemical or catalytic methods.

Amination of Bromoxylene: Another method involves the reaction of 4-bromo-o-xylene with ammonia in the presence of copper wire and cuprous chloride at elevated temperatures and pressures.

Industrial Production Methods: Industrially, this compound is produced by the reduction of the corresponding nitro compound or by the amination of bromoxylene. The reaction conditions typically involve high temperatures and pressures, and the use of catalysts to enhance the reaction rate and yield .

化学反应分析

3,4-Dimethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized products.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with catalysts like platinum or Raney nickel.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Chemical and Pharmaceutical Applications

Synthesis of Riboflavin (Vitamin B2)

3,4-Dimethylaniline serves as a crucial intermediate in the synthesis of riboflavin. The production involves the hydrogenation of 2-chloromethyl-4-nitrotoluene to yield this compound, which is subsequently transformed into riboflavin through various chemical reactions. This application highlights its importance in the pharmaceutical industry for vitamin production .

Drug Development

Research has indicated that this compound can be used to study electron donor-acceptor interactions in drug design. It has been explored for its potential in developing new therapeutic agents by acting as a structural component in various drug formulations .

Dyes and Pigments

This compound is extensively utilized in the dye industry. It acts as a precursor for synthesizing various azo dyes, which are widely used in textiles and food coloring. The compound's ability to form stable dye structures makes it valuable in producing vibrant colors with good fastness properties .

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of pesticides and herbicides. Its role as an intermediate allows for the creation of effective agrochemicals that help in pest control and crop protection. The compound's efficacy in enhancing the performance of agricultural products is well-documented .

Industrial Applications

Chemical Intermediate

Beyond its specific applications, this compound functions as a general chemical intermediate in synthesizing various organic compounds. This versatility allows it to be used in producing fine chemicals and other industrial materials .

Toxicological Considerations

While this compound has numerous applications, it is essential to consider its toxicological profile. Exposure can lead to various health issues, including headaches, dizziness, and respiratory problems due to its toxic nature through inhalation or skin contact . Safety measures must be implemented when handling this compound to mitigate health risks.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of Riboflavin | Key intermediate for vitamin production |

| Drug Development | Electron donor-acceptor studies | Potential for new therapeutic agents |

| Dyes and Pigments | Precursor for azo dyes | Used in textiles and food coloring |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Enhances efficacy of agrochemicals |

| Industrial Chemicals | General chemical intermediate | Versatile use in organic synthesis |

Case Studies

Case Study 1: Riboflavin Production

A study conducted by Soboley and Berezooskii illustrated the efficient synthesis of riboflavin using this compound as an intermediate. Their patented method showcased how optimizing reaction conditions could enhance yield and purity, making it a significant contribution to vitamin B2 production techniques .

Case Study 2: Azo Dye Synthesis

Research on azo dye production demonstrated that incorporating this compound into dye formulations resulted in improved color stability and intensity. This finding was pivotal for manufacturers aiming to produce high-quality dyes with minimal environmental impact .

作用机制

The mechanism of action of 3,4-Dimethylaniline involves its interaction with various molecular targets and pathways. For example, it can act as a Bronsted base, accepting protons from donor molecules. It can also participate in electron donor-acceptor interactions, forming complexes with electron-deficient molecules .

相似化合物的比较

Comparison with Similar Compounds

Physicochemical Properties

The position and type of substituents significantly influence the physicochemical properties of dimethylaniline isomers and related compounds.

Key Observations :

- Methyl groups increase hydrophobicity compared to chloro substituents.

- 3,4-DMA has a higher melting point than 2,6-DMA due to steric hindrance in the latter .

Chemical Reactivity

Substituent position and size dictate reactivity in electrophilic substitution reactions. A study on alkyl-substituted anilines revealed the following reactivity order :

4-Ethylaniline > 2,5-DMA > 3,4-DMA > aniline > 2-methylaniline .

- Electron-donating methyl groups activate the ring, but steric effects in 3,4-DMA reduce reactivity compared to less hindered isomers like 2,5-DMA .

Mutagenicity and Toxicity

Mutagenicity varies across dimethylaniline isomers, as demonstrated in rodent studies:

Mechanistic Insights :

- 3,4-DMA undergoes bioactivation via N-acetyltransferase 1 (NAT1) , forming DNA-reactive metabolites .

- 2,6-DMA targets nasal tissues due to local metabolic activation .

Environmental Behavior and Adsorption

3,4-DMA’s environmental persistence and removal strategies have been studied using biochar composites:

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Adsorption Model |

|---|---|---|

| Biochar (BC) | 322.58 | Langmuir, Toth |

| BC-TiO₂ Composite | 285.71 | Pseudo-second-order kinetics |

- The lower adsorption capacity of BC-TiO₂ compared to pure BC is attributed to reduced surface area after TiO₂ coating .

Analytical Challenges

Gas chromatography (GC) struggles to resolve structurally similar isomers:

- Co-elution pairs : 2,3-DMA/3,4-DMA and 2,4-DMA/2,6-DMA .

- Solution : Liquid chromatography (LC) with mass spectrometry enables precise quantification of individual isomers .

Research Findings and Data Tables

Table 1: Mutagenicity Comparison of DMA Isomers

| Isomer | Comet Assay | Micronucleus Assay | Transgenic Mutation Assay |

|---|---|---|---|

| 3,4-DMA | Positive | Positive | Positive |

| 2,6-DMA | Positive | Positive | Positive |

| 3,5-DMA | Negative | Negative | Negative |

Data from in vivo mouse studies .

生物活性

3,4-Dimethylaniline (3,4-DMA) is an aromatic amine widely used as an intermediate in the production of dyes, drugs, and pesticides. Its biological activity has garnered attention due to its potential mutagenicity and carcinogenicity. This article delves into the biological activity of 3,4-DMA, highlighting its genotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure:

- Chemical Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 95-68-1

The compound consists of a benzene ring substituted with two methyl groups and an amino group, influencing its reactivity and biological interactions.

Genotoxicity and Mutagenicity

Research indicates that 3,4-DMA exhibits significant genotoxic properties. A study assessing the mutagenic potential of various dimethylaniline isomers found that 3,4-DMA did not induce chromosomal aberrations in vitro, unlike some other isomers such as 2,6-DMA . However, it has demonstrated mutagenic effects in vivo.

Case Study: In Vivo Effects

A study conducted on male ddY mice treated with 200 mg/kg of 3,4-DMA revealed positive responses in the kidney and liver after 3 hours. The comet assay indicated DNA damage in these tissues, although the effects diminished after 24 hours . This suggests that while acute exposure induces genotoxicity, recovery mechanisms may mitigate long-term damage.

The mutagenic activity of 3,4-DMA is believed to be mediated through oxidative stress pathways. The compound can generate reactive oxygen species (ROS), leading to DNA strand breaks and mutations. The primary mechanism involves redox cycling of intracellularly bound structures rather than direct covalent binding to DNA .

Comparative Analysis of Dimethylaniline Isomers

The biological activity of dimethylaniline isomers varies significantly. A comparative study showed that while 3,4-DMA was less mutagenic than other isomers like 2,6-DMA, it still posed risks under certain conditions. The following table summarizes the mutagenicity findings across different isomers:

| Isomer | Mutagenicity (In Vitro) | Mutagenicity (In Vivo) | Notes |

|---|---|---|---|

| 2,3-Dimethylaniline | Positive | Positive | Induces chromosomal aberrations |

| 2,4-Dimethylaniline | Positive | Positive | Known to induce pulmonary tumors |

| 2,5-Dimethylaniline | Positive | Positive | Associated with nasal cavity carcinomas |

| 2,6-Dimethylaniline | Positive | Positive | Strongly mutagenic; induces tumors |

| This compound | Negative | Positive | Induces DNA damage but less potent overall |

Health Implications

The exposure to 3,4-DMA has raised health concerns due to its potential carcinogenic effects. In a long-term study involving rats fed diets containing high levels of dimethylanilines (including 2,6-DMA), significant increases in nasal cavity carcinomas were observed . Although direct evidence linking 3,4-DMA to cancer remains limited compared to other isomers, caution is warranted due to its DNA-damaging properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethylaniline in academic laboratories?

The synthesis of this compound can be achieved via reductive amination or catalytic hydrogenation of nitro precursors. For instance, a photoenzymatic method using sodium cyanoborohydride (NaCNBH₃) and D-ribose in anhydrous methanol under reflux for 48 hours has been reported . Purity can be verified via melting point (49–51°C) and boiling point (226°C) analysis, as well as HPLC with UV detection .

Q. How does the solubility profile of this compound influence experimental design?

The compound is slightly soluble in water but highly soluble in alcohols (e.g., methanol, ethanol). This necessitates the use of polar aprotic solvents (e.g., DMF) for reactions requiring homogeneous mixing. Safety protocols must account for its flammability (flash point: 107°C) and toxicity (Acute Tox. Category 3 for oral, dermal, and inhalation exposure) .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, the InChI key (DOLQYFPDPKPQSS-UHFFFAOYSA-N) and SMILES string (Cc1ccc(N)cc1C) provide reference data for spectral comparisons .

Advanced Research Questions

Q. How do structural isomerism and substituent positions affect the mutagenicity of dimethylaniline derivatives?

A 2018 study evaluated six dimethylaniline isomers using comet, micronucleus, and transgenic mutation assays. While 2,6-DMA showed significant genotoxicity (nasal cavity carcinogenicity in rodents), 3,4-DMA exhibited lower mutagenic potential, suggesting that methyl group positioning modulates DNA adduct formation and oxidative stress pathways .

Q. What methodological challenges arise in quantifying this compound in environmental matrices?

Gas Chromatography-Mass Spectrometry (GC-MS) with solid-phase extraction (SPE) is preferred for trace analysis in water or soil. However, matrix interference from co-eluting aromatic amines (e.g., dichloroanilines) requires optimized column conditions (e.g., DB-5MS) and isotopic internal standards (e.g., deuterated analogs) .

Q. How can computational modeling predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models and OECD guidelines estimate biodegradation half-lives and ecotoxicity. For 3,4-DMA, a predicted log Kow of 2.1 indicates moderate bioaccumulation potential, while acute aquatic toxicity (EC₅₀ < 1 mg/L) warrants strict wastewater management .

Q. What are the implications of this compound’s redox behavior in catalytic applications?

The compound’s electron-donating methyl groups enhance its utility in Pd-catalyzed coupling reactions. For example, MoO(X)₂(dtc)₂ complexes (X = Cl/Br) with 3,4-DMA as a ligand show catalytic activity in methanol, though competing side reactions (e.g., N-alkylation) require kinetic control via temperature modulation .

Q. Safety and Regulatory Considerations

Q. What personal protective equipment (PPE) is essential when handling this compound?

Lab-grade nitrile gloves, chemical-resistant aprons, and fume hoods are mandatory due to its acute toxicity (Hazard Statements: H301, H311, H331). Emergency protocols should include activated charcoal for ingestion and sodium bicarbonate rinses for dermal exposure .

Q. How do regulatory frameworks classify this compound for occupational safety?

The MAK Commission classifies it under STOT RE 2 (repeated exposure toxicity) and WGK 3 (severe aquatic hazard). Compliance with REACH requires Safety Data Sheets (SDS) to detail storage (cool, ventilated areas) and disposal (incineration with scrubbers) .

Q. Data Contradictions and Resolutions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Variations in melting/boiling points (e.g., bp 226°C vs. 104–105°C for 3,5-DMA) arise from isomer purity and measurement techniques. Cross-referencing CAS 95-64-7 with PubChem CID 7248 ensures data consistency .

属性

IUPAC Name |

3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLQYFPDPKPQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026308 | |

| Record name | 3,4-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992), Dry Powder, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

442 °F at 760 mmHg (NTP, 1992), 228 °C @ 760 MM HG, 228 °C | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

209 °F (NTP, 1992), 98 °C | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, petroleum, Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water., Soluble in aromatic solvents., Solubility in water, g/100ml at 22 °C: 0.38 | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.076 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.076 @ 18 °C, Relative density (water = 1): 1.07 | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 4 | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates of prisms from petroleum ether, Crystalline solid | |

CAS No. |

95-64-7 | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-dimethylaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27I33AIDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

124 °F (NTP, 1992), 51 °C | |

| Record name | 3,4-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0453 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。